molecular formula C7H7ClN2O2 B572487 6-Chloro-4-methoxynicotinamide CAS No. 1312118-17-4

6-Chloro-4-methoxynicotinamide

Cat. No.: B572487
CAS No.: 1312118-17-4
M. Wt: 186.595
InChI Key: NUSQHCKRZHXZCI-UHFFFAOYSA-N
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Description

6-Chloro-4-methoxynicotinamide is a heterocyclic aromatic compound with the molecular formula C₇H₇ClN₂O₂ and a molecular weight of 186.60 g/mol . It is a derivative of nicotinamide, where the chlorine atom is substituted at the 6th position and a methoxy group at the 4th position on the pyridine ring. This compound is primarily used in research and development within the fields of chemistry and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-4-methoxynicotinamide typically involves the chlorination and methoxylation of nicotinamide derivatives. One common method includes the reaction of 6-chloronicotinic acid with methanol in the presence of a dehydrating agent such as thionyl chloride to form the ester, followed by amidation to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may involve continuous flow reactors to maintain consistent reaction conditions and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-4-methoxynicotinamide undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents vary depending on the desired outcome.

Common Reagents and Conditions

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide may be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted nicotinamide derivatives, while oxidation and reduction reactions can lead to different oxidation states of the compound.

Mechanism of Action

The exact mechanism of action of 6-Chloro-4-methoxynicotinamide is not well-documented. it is believed to interact with specific molecular targets and pathways, potentially involving enzyme inhibition or receptor modulation. Further research is needed to elucidate the precise mechanisms by which this compound exerts its effects .

Comparison with Similar Compounds

Similar Compounds

    6-Chloronicotinamide: Similar structure but lacks the methoxy group at the 4th position.

    4-Methoxynicotinamide: Similar structure but lacks the chlorine atom at the 6th position.

    Nicotinamide: The parent compound without any substitutions.

Uniqueness

6-Chloro-4-methoxynicotinamide is unique due to the presence of both the chlorine and methoxy groups, which can influence its chemical reactivity and biological activity. These substitutions may enhance its potential as a versatile intermediate in synthetic chemistry and its efficacy in biological applications compared to its unsubstituted counterparts .

Properties

IUPAC Name

6-chloro-4-methoxypyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClN2O2/c1-12-5-2-6(8)10-3-4(5)7(9)11/h2-3H,1H3,(H2,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUSQHCKRZHXZCI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=NC=C1C(=O)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50718305
Record name 6-Chloro-4-methoxypyridine-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50718305
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1312118-17-4
Record name 6-Chloro-4-methoxypyridine-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50718305
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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